2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate
Overview
Description
2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with certain biological systems and its potential to be used as a tool for studying various physiological and biochemical processes.
Mechanism of Action
The mechanism of action for 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate is not fully understood. However, it is believed to interact with certain receptors in the nervous system and cardiovascular system, including the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the inhibition of platelet aggregation.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate in lab experiments is its ability to interact with specific biological systems. This allows researchers to study these systems in a more targeted and precise manner. However, one limitation is that the compound may have off-target effects that could confound experimental results.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate. One potential direction is the study of its effects on other biological systems, such as the immune system or endocrine system. Additionally, researchers could investigate the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular or neurological disorders.
In conclusion, this compound is a unique chemical compound that has a wide range of potential applications in scientific research. Its ability to interact with specific biological systems makes it a valuable tool for studying various physiological and biochemical processes. While there are still many unanswered questions about its mechanism of action and potential applications, ongoing research is likely to shed more light on this intriguing compound.
Scientific Research Applications
2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate has been used in a wide range of scientific research applications. One of the most common applications is in the study of various biological systems, including the nervous system and cardiovascular system. This compound has been shown to have a variety of effects on these systems, including the ability to modulate neurotransmitter release and affect blood pressure.
properties
IUPAC Name |
2,6-dimethyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S.C2H2O4/c1-16-14-22(15-17(2)26-16)20-9-11-23(12-10-20)27(24,25)21-8-7-18-5-3-4-6-19(18)13-21;3-1(4)2(5)6/h3-8,13,16-17,20H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLYUPRVEBHPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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